molecular formula C26H23F3N2O4 B424234 METHYL (4Z)-4-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

METHYL (4Z)-4-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Cat. No.: B424234
M. Wt: 484.5g/mol
InChI Key: ZKNUVYNBLDDDAP-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that features a pyrrole ring system with various substituents

Properties

Molecular Formula

C26H23F3N2O4

Molecular Weight

484.5g/mol

IUPAC Name

methyl (4Z)-4-[[2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]pyrrol-3-yl]methylidene]-1-(furan-2-ylmethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C26H23F3N2O4/c1-15-12-18(16(2)31(15)22-10-6-5-9-21(22)26(27,28)29)13-20-23(25(33)34-4)17(3)30(24(20)32)14-19-8-7-11-35-19/h5-13H,14H2,1-4H3/b20-13-

InChI Key

ZKNUVYNBLDDDAP-MOSHPQCFSA-N

SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=C3C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC

Isomeric SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)/C=C\3/C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2C(F)(F)F)C)C=C3C(=C(N(C3=O)CC4=CC=CO4)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-({2,5-DIMETHYL-1-[2-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-1-[(FURAN-2-YL)METHYL]-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic synthesis. The key steps may include:

  • Formation of the pyrrole ring through a Paal-Knorr synthesis.
  • Introduction of the trifluoromethyl group via electrophilic substitution.
  • Coupling reactions to attach the furan and other substituents.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound might find applications in the development of new polymers or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. For example, if it acts as an enzyme inhibitor, it would likely bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other pyrrole-based compounds such as:
    • 2,5-dimethyl-1-(2-trifluoromethylphenyl)-1H-pyrrole-3-carboxylate
    • 1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which may confer unique electronic properties or biological activities not found in similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.